5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione
Overview
Description
Synthesis Analysis
Several methods for synthesizing derivatives of 5H-Pyrrolo[3,4-b]pyrazine have been reported. One approach involves a catalyst-free, tandem hydroamination-aromatic substitution sequence, which yields moderate to high yields of the desired products . Another method describes the regioselective synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts using gold(I)-catalyzed annulation . Additionally, peptidomimetics based on 5H-pyrrolo[3,4-b]pyrazine were synthesized starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine, demonstrating the versatility of this scaffold in drug design .
Molecular Structure Analysis
The molecular structure of 5H-Pyrrolo[3,4-b]pyrazine derivatives is characterized by a bicyclic system containing nitrogen atoms, which significantly influences their electronic properties. For instance, the synthesis of ultrahighly electron-deficient pyrrolo[3,4-d]pyridazine-5,7-dione derivatives has been achieved through an inverse electron demand Diels-Alder reaction, highlighting the reactivity of the pyrrolopyrazine core .
Chemical Reactions Analysis
The reactivity of 5H-Pyrrolo[3,4-b]pyrazine derivatives has been explored in various chemical reactions. For example, a switchable synthesis of pyrroles and pyrazines has been reported using a Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles, providing evidence for the formation of different cyclic structures depending on the reaction conditions . Palladium-catalyzed heteroannulation has also been used to synthesize 6-substituted-5H-pyrrolo[2,3-b]pyrazines, demonstrating the utility of transition metal catalysis in constructing this framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5H-Pyrrolo[3,4-b]pyrazine derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing groups such as dicarbonitriles has been shown to yield 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles with good-to-high yields, indicating the potential for tuning the electronic properties of these compounds . Moreover, the synthesis and characterization of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and its derivatives have been described, with an emphasis on their potential therapeutic applications .
Scientific Research Applications
Synthesis and Chemical Properties
5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and its derivatives have been a focus in the field of chemical synthesis. Saraswat and Pandey (2017) explored the synthesis and characterization of derivatives of this compound, showcasing their potential in therapeutic applications (Saraswat & Pandey, 2017). Additionally, Algi et al. (2017) synthesized chemiluminescent compounds using a similar molecular scaffold, indicating the potential for applications in areas like bioimaging and sensors (Algi et al., 2017).
Organic Electronics and Polymer Science
The realm of organic electronics has also benefited from research on this compound. Hong et al. (2013) developed conjugated polymers containing a related molecular structure, demonstrating their use in organic thin-film transistors with promising ambipolar transport properties (Hong et al., 2013). This indicates potential for advancements in the field of flexible and lightweight electronic devices.
Structural and Mechanistic Studies
Chung et al. (2021) conducted a study on the structural identification between Phthalazine-1,4-Diones and N-Aminophthalimides using 5H-Pyrrolo[3,4-b]pyrazine derivatives. Their work contributes to the understanding of nitrogen cyclization and tautomerization, which are fundamental reactions in organic chemistry (Chung et al., 2021).
Antiviral Research
In the field of medicinal chemistry, Rashan et al. (1989) synthesized a compound based on 5H-Pyrrolo[3,4-b]pyrazine and evaluated its antiviral activity against influenza viruses (Rashan et al., 1989). This research opens avenues for the development of new antiviral agents.
Future Directions
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
pyrrolo[3,4-b]pyrazine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c10-5-3-4(6(11)9-5)8-2-1-7-3/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAIORBQCJKREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197771 | |
Record name | 2,3-Pyrazinedicarboximide (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione | |
CAS RN |
4933-19-1 | |
Record name | 5H-Pyrrolo(3,4-b)pyrazine, 5,7(6H)-dioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004933191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Pyrazinedicarboximide (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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